

What is Epicoprostanol-d5 and its chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epicoprostanol-d5*

Cat. No.: *B12400393*

[Get Quote](#)

An In-Depth Technical Guide to Epicoprostanol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoprostanol-d5 is the deuterium-labeled form of epicoprostanol, a C27 fecal neutral sterol. As a stable isotope-labeled internal standard, **Epicoprostanol-d5** is a critical tool in quantitative analytical chemistry, particularly in the fields of metabolomics, clinical diagnostics, and environmental analysis. Its structural and chemical similarity to the endogenous analyte, epicoprostanol, allows for accurate quantification by correcting for variations during sample preparation and analysis, especially in complex biological matrices. This guide provides a comprehensive overview of **Epicoprostanol-d5**, its chemical structure, and its application in mass spectrometry-based analytical methods.

Chemical Identity and Structure

Epicoprostanol-d5 is chemically known as 5β -Cholestan- 3α -ol-d5. It is a saturated sterol, meaning it lacks any double bonds in its fused ring system. The " 5β " designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at position 5 is oriented above the plane of the rings. The " 3α " indicates that the hydroxyl group at the third carbon position is oriented below the plane.

The key feature of **Epicoprostanol-d5** is the incorporation of five deuterium (²H) atoms. Based on common synthetic routes for deuterated sterols, these deuterium atoms are typically located on the A-ring of the steroid nucleus at positions 2, 2, 3, 4, and 4. This specific placement provides a stable isotopic label with a significant mass shift from the unlabeled epicoprostanol, making it an ideal internal standard for mass spectrometry.

Chemical Structure of **Epicoprostanol-d5**:

While a definitive published structure with deuterium positions for **Epicoprostanol-d5** is not readily available, the structure of the closely related **5 β -Cholestan-3 β -ol-2,2,3,4,4-d5** (Coprostanol-d5) strongly suggests the deuterium placement. The proposed structure is as follows:

(A 2D chemical structure image would be placed here in a full whitepaper, clearly showing the steroid nucleus and the positions of the five deuterium atoms on the A-ring.)

Physicochemical Properties

The physicochemical properties of **Epicoprostanol-d5** are very similar to its non-deuterated counterpart, with the primary difference being its molecular weight. This similarity ensures that it behaves almost identically during chromatographic separation, while being distinguishable by a mass spectrometer.

Property	Epicoprostanol	Epicoprostanol-d5
Synonyms	5 β -Cholestan-3 α -ol, epi-Coprostanol	5 β -Cholestan-3 α -ol-d5
Molecular Formula	C ₂₇ H ₄₈ O	C ₂₇ H ₄₃ D ₅ O
Molecular Weight	388.67 g/mol	~393.70 g/mol
Appearance	White to off-white solid	White to off-white solid
Solubility	Soluble in organic solvents such as chloroform, methanol, and ethanol	Soluble in organic solvents such as chloroform, methanol, and ethanol

Application in Quantitative Analysis

Epicoprostanol-d5 is primarily used as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of epicoprostanol and other related sterols in various biological and environmental samples.^[1] The principle of this technique relies on adding a known amount of the labeled standard to the sample at the beginning of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is then used for quantification. This approach effectively corrects for any analyte loss during sample extraction, purification, and derivatization, as well as for variations in instrument response.^[2]

Key Advantages of Using **Epicoprostanol-d5**:

- High Accuracy and Precision: Minimizes analytical variability, leading to more reliable and reproducible results.
- Matrix Effect Compensation: Co-elution with the analyte allows for the correction of signal suppression or enhancement caused by the sample matrix.
- Improved Method Robustness: Makes the analytical method less susceptible to minor variations in experimental conditions.

Experimental Protocol: Quantification of Fecal Sterols using LC-MS/MS

The following is a representative experimental protocol for the quantification of fecal sterols, including epicoprostanol, using **Epicoprostanol-d5** as an internal standard. This protocol is adapted from methodologies used for the analysis of related fecal neutral sterols.^[3]

Materials and Reagents

- **Epicoprostanol-d5** (Internal Standard)
- Epicoprostanol (Analytical Standard)
- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Ammonium acetate
- Lyophilized fecal sample

Sample Preparation

- Homogenization: Homogenize the lyophilized fecal sample to ensure uniformity.
- Aliquoting: Accurately weigh approximately 10 mg of the homogenized fecal sample into a microcentrifuge tube.
- Internal Standard Spiking: Add a known amount of **Epicoprostanol-d5** solution (e.g., 100 μ L of a 1 μ g/mL solution in methanol) to each sample.
- Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the tube. Vortex vigorously for 10 minutes.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase.

LC-MS/MS Analysis

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (1:1, v/v).
- Gradient: A suitable gradient to separate the sterols of interest.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:
 - Epicoprostanol: Monitor the precursor to product ion transition (e.g., m/z 371.3 → m/z 353.3).
 - **Epicoprostanol-d5**: Monitor the precursor to product ion transition (e.g., m/z 376.3 → m/z 358.3).

Data Analysis and Quantification

- Integrate the peak areas for both the endogenous epicoprostanol and the **Epicoprostanol-d5** internal standard.
- Calculate the peak area ratio of epicoprostanol to **Epicoprostanol-d5**.
- Construct a calibration curve using known concentrations of epicoprostanol standard solutions spiked with the same amount of **Epicoprostanol-d5**.
- Determine the concentration of epicoprostanol in the samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of fecal sterols using **Epicoprostanol-d5** as an internal standard.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [What is Epicoprostanol-d5 and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12400393#what-is-epicoprostanol-d5-and-its-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com